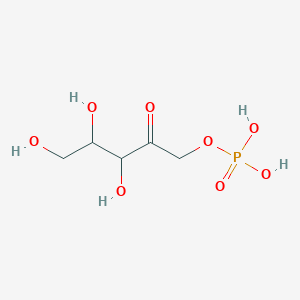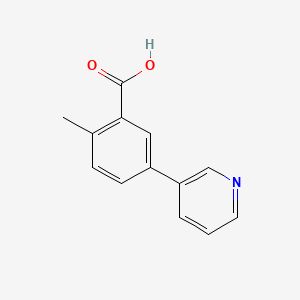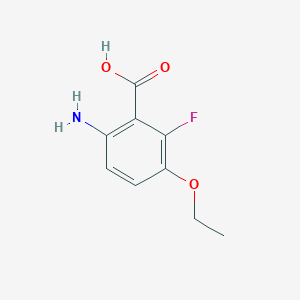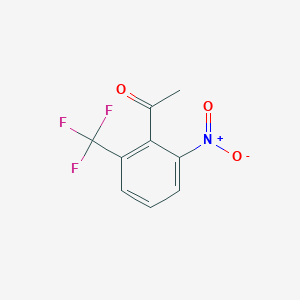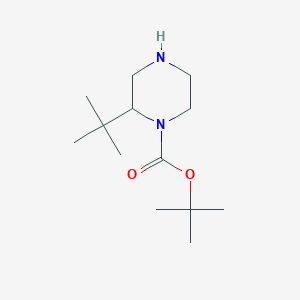
(3-Oxo-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- is a complex organic compound characterized by its unique structure, which includes a butanone backbone, a chlorophenyl group, and multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- typically involves multiple steps, starting with the preparation of the butanone backbone and the introduction of the chlorophenyl group. Common synthetic routes include:
Nucleophilic Substitution:
Fluorination: The addition of fluorine atoms is often carried out using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., halogens)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.
Applications De Recherche Scientifique
2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Binding to DNA and affecting gene expression and replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butanone, 4-(4-methoxyphenyl)-
- 2-Butanone, 4-(4-chlorophenyl)-
- 2-Butanone, 4-(4-fluorophenyl)-
Uniqueness
2-Butanone, 4-[[(3-chlorophenyl)amino]oxy]-1,1,1,3,4,4-hexafluoro- is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
1309602-54-7 |
|---|---|
Formule moléculaire |
C10H6ClF6NO2 |
Poids moléculaire |
321.60 g/mol |
Nom IUPAC |
4-(3-chloroanilino)oxy-1,1,1,3,4,4-hexafluorobutan-2-one |
InChI |
InChI=1S/C10H6ClF6NO2/c11-5-2-1-3-6(4-5)18-20-10(16,17)7(12)8(19)9(13,14)15/h1-4,7,18H |
Clé InChI |
XSPJXIGMHDOVEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NOC(C(C(=O)C(F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


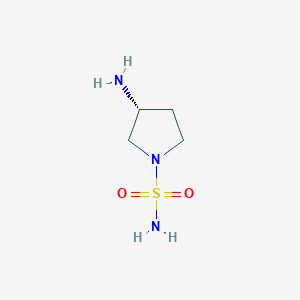
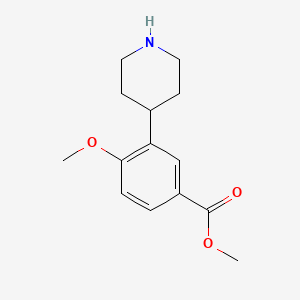
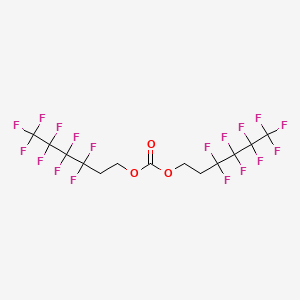
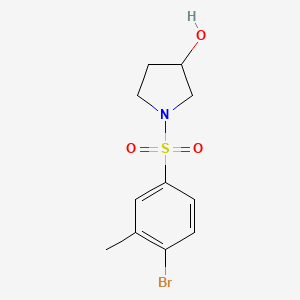
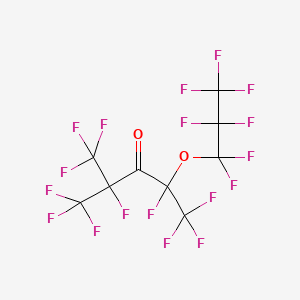

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B15091496.png)

